N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride
CAS No.:
VCID: VC13633735
Molecular Formula: C14H24Cl2N2
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride is a chemical compound that has garnered attention in various scientific and industrial contexts. This article aims to provide a comprehensive overview of the compound, including its chemical properties, potential applications, and safety considerations. Synonyms and IdentifiersWhile specific synonyms for this exact compound are not listed, related compounds often have multiple names based on their structural components. The CAS number and other identifiers are crucial for precise identification but are not detailed in the available literature for this specific compound. Industrial UsesThere is no information on industrial uses for this compound. Typically, such compounds might be used in chemical synthesis or as intermediates in the production of other chemicals. Hazard InformationSafety data sheets (SDS) for similar compounds often highlight potential hazards such as eye irritation and the need for proper ventilation when handling. For N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride, specific safety information is not provided, but general precautions for handling organic compounds should be followed. First Aid MeasuresIn case of exposure, general first aid measures include washing affected areas with water and seeking medical attention if irritation persists. Chemical Data
Biological Activity |
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Product Name | N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride | ||||||||||
Molecular Formula | C14H24Cl2N2 | ||||||||||
Molecular Weight | 291.3 g/mol | ||||||||||
IUPAC Name | N,N-dimethyl-1-(3-piperidin-4-ylphenyl)methanamine;dihydrochloride | ||||||||||
Standard InChI | InChI=1S/C14H22N2.2ClH/c1-16(2)11-12-4-3-5-14(10-12)13-6-8-15-9-7-13;;/h3-5,10,13,15H,6-9,11H2,1-2H3;2*1H | ||||||||||
Standard InChIKey | MHJMRUDFIZCETI-UHFFFAOYSA-N | ||||||||||
SMILES | CN(C)CC1=CC(=CC=C1)C2CCNCC2.Cl.Cl | ||||||||||
Canonical SMILES | CN(C)CC1=CC(=CC=C1)C2CCNCC2.Cl.Cl | ||||||||||
PubChem Compound | 137891158 | ||||||||||
Last Modified | Apr 15 2024 |
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